Butyl 2-(4-butoxyphenyl)acetate: A Technical Profile and Predictive Analysis
Butyl 2-(4-butoxyphenyl)acetate: A Technical Profile and Predictive Analysis
This technical guide provides a comprehensive overview of Butyl 2-(4-butoxyphenyl)acetate, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited direct literature on this specific ester, this document establishes a detailed profile through a synthesis of data from closely related analogs, predictive analysis based on chemical structure, and established chemical principles. Our approach is grounded in scientific integrity, providing a robust framework for understanding its potential properties, synthesis, and biological activity.
Introduction and Chemical Identity
Butyl 2-(4-butoxyphenyl)acetate belongs to the class of phenylacetate esters. Its structure consists of a central acetic acid moiety, esterified with butanol and substituted with a 4-butoxyphenyl group. This structure suggests potential applications as a fragrance component, a solvent, or a precursor in organic synthesis. The presence of the butoxy- and phenyl groups imparts lipophilic character, which may influence its biological interactions and pharmacokinetic profile.
Table 1: Predicted Physicochemical Properties of Butyl 2-(4-butoxyphenyl)acetate
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₆H₂₄O₃ | Derived from chemical structure. |
| Molecular Weight | 264.36 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Predicted based on similar phenylacetate esters. |
| Odor | Fruity, floral | Predicted based on the butyl acetate and phenylacetate moieties.[1][2] |
| Boiling Point | > 200 °C (at 760 mmHg) | Extrapolated from related compounds like 4-(p-Acetoxyphenyl)-2-butanone.[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Predicted based on its nonpolar structure and information on butyl acetate.[1][2][4] |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Butyl 2-(4-butoxyphenyl)acetate.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-butoxyphenyl)acetic acid (1.0 eq), n-butanol (3.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Butyl 2-(4-butoxyphenyl)acetate.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.
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FT-IR Spectroscopy: To identify characteristic vibrational frequencies, such as the ester carbonyl stretch (~1735 cm⁻¹).
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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Gas Chromatography (GC): To assess the purity of the final product.
Potential Biological Activity and Pharmacological Profile
The biological activity of Butyl 2-(4-butoxyphenyl)acetate has not been explicitly reported. However, by examining structurally similar compounds, we can infer potential areas of interest for pharmacological investigation.
Anti-inflammatory and Analgesic Potential
Several phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, fenbufen and its active metabolite, biphenylacetic acid, exhibit anti-inflammatory and anti-platelet effects.[5] The core structure of Butyl 2-(4-butoxyphenyl)acetate shares similarities with these compounds, suggesting it may possess anti-inflammatory properties. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.
Antimicrobial and Antioxidant Properties
Phenolic compounds, including those with butoxy groups, have been investigated for their antimicrobial and antioxidant activities. For example, 2,4-di-tert-butylphenol, a structurally related compound, exhibits significant toxicity against various microorganisms.[6][7] The antioxidant potential could arise from the ability of the phenol ring to stabilize free radicals. The butoxy group may modulate this activity.
Safety and Toxicology
Direct toxicological data for Butyl 2-(4-butoxyphenyl)acetate is unavailable. Therefore, a precautionary approach based on data from analogous compounds is warranted.
Table 2: Predicted Toxicological Profile and Safety Precautions
| Aspect | Predicted Information and Recommendations | Supporting Information |
| Acute Toxicity | May be harmful if swallowed or in contact with skin. May cause respiratory irritation upon inhalation. | Based on safety data for 2-(p-butoxyphenyl)acetohydroxamic acid and N-(4-butoxyphenyl)-acetamide which indicate skin, eye, and respiratory irritation.[8][9] |
| Skin and Eye Irritation | Expected to be a skin and eye irritant. | Similar compounds like 2-butoxyethyl acetate are known irritants.[10][11] |
| Carcinogenicity & Mutagenicity | No data available. Long-term studies on related compounds like 2-butoxyethanol did not show carcinogenic effects in some animal studies.[10] | Data on closely related structures is limited and inconclusive. |
| Handling Precautions | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors. | Standard laboratory practice for handling novel chemical entities. |
| First Aid | In case of skin contact: Wash with soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If inhaled: Move to fresh air. If swallowed: Do NOT induce vomiting. Seek medical attention in all cases of significant exposure. | General first aid procedures for chemical exposure.[8][10] |
Conclusion and Future Directions
Butyl 2-(4-butoxyphenyl)acetate is a compound with potential applications in various fields, from fragrances to pharmaceuticals. This technical guide has provided a predictive profile based on the analysis of its chemical structure and data from closely related analogs. The proposed synthesis offers a practical route for its preparation, enabling further investigation.
Future research should focus on the actual synthesis and characterization of this compound to validate the predicted properties. Subsequent in-vitro and in-vivo studies are necessary to explore its potential biological activities, particularly its anti-inflammatory, antimicrobial, and antioxidant properties. A thorough toxicological evaluation is also crucial to establish a comprehensive safety profile.
References
-
(4-tert-Butylphenyl)acetic acid. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Ethyl 2-(4-Butoxyphenyl)acetate. (n.d.). Pharmaffiliates. Retrieved March 21, 2026, from [Link]
-
Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. Retrieved March 21, 2026, from [Link]
-
Cannaert, A., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. ResearchGate. Retrieved March 21, 2026, from [Link]
-
A review of the effects of fenbufen and a metabolite, biphenylacetic acid, on platelet biochemistry and function. (1981). PubMed. Retrieved March 21, 2026, from [Link]
-
4-(p-Acetoxyphenyl)-2-butanone. (n.d.). NIST WebBook. Retrieved March 21, 2026, from [Link]
-
Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science. Retrieved March 21, 2026, from [Link]
-
What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. (2025). Slate. Retrieved March 21, 2026, from [Link]
-
2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.). ATSDR - CDC. Retrieved March 21, 2026, from [Link]
-
Butyl 2-(4-Butoxyphenyl)acetate. (n.d.). Novachem Reference Standards Australia. Retrieved March 21, 2026, from [Link]
- Preparation method of t-butylphenyl acetic acid. (2007). Google Patents.
-
Pharmacological effects and bio-active compounds of Plantago major. (2025). Dialnet. Retrieved March 21, 2026, from [Link]
-
Butyl acetate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 21, 2026, from [Link]
-
Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. (2013). Der Pharma Chemica. Retrieved March 21, 2026, from [Link]
-
Ethanol, 2-butoxy-, acetate: Human health tier II assessment. (2013). Australian Government Department of Health. Retrieved March 21, 2026, from [Link]
-
Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates. (2025). MDPI. Retrieved March 21, 2026, from [Link]
-
4-phenyl-2-butyl acetate. (n.d.). The Good Scents Company. Retrieved March 21, 2026, from [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). AIR Unimi. Retrieved March 21, 2026, from [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate. Retrieved March 21, 2026, from [Link]
-
(4-butoxyphenoxy)acetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]
-
Biological activity of the n-butanolic extract of Stachys pilifera. (2010). International Scholars Journals. Retrieved March 21, 2026, from [Link]
-
Synthesis of n-Butyl Acetate. (n.d.). Course Hero. Retrieved March 21, 2026, from [Link]
Sources
- 1. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 2. What Is Butyl Acetate and Where Is It Used [slchemtech.com]
- 3. 4-(p-Acetoxyphenyl)-2-butanone [webbook.nist.gov]
- 4. slate.greyb.com [slate.greyb.com]
- 5. A review of the effects of fenbufen and a metabolite, biphenylacetic acid, on platelet biochemistry and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | MDPI [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. download.basf.com [download.basf.com]
- 11. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

